Methyl 2-methylbenzenesulfonate, also known as methyl o-toluenesulfonate, is an organic compound characterized by its sulfonate ester structure. It has the molecular formula and a molecular weight of approximately 186.23 g/mol. This compound belongs to a class of chemicals known as sulfonates, which are derived from sulfonic acids. Methyl 2-methylbenzenesulfonate is recognized for its utility in organic synthesis, particularly as a methylating agent due to the presence of the methyl ester functional group.
Methyl 2-methylbenzenesulfonate exhibits notable biological activity, particularly its potential genotoxic effects. Research indicates that it may act as a genotoxic impurity in drug substances, with demonstrated genotoxicity in both bacterial and mammalian cell systems. This raises concerns regarding its safety and handling in pharmaceutical applications . Furthermore, it has been noted that exposure to this compound can cause allergic skin reactions, highlighting its irritant properties .
The synthesis of methyl 2-methylbenzenesulfonate typically involves the esterification of 2-methylbenzenesulfonic acid with methanol or through the reaction of benzene sulfonyl chloride with sodium methoxide in methanol. A common method includes:
This method is favored for its simplicity and high yield compared to other synthesis techniques.
Methyl 2-methylbenzenesulfonate finds applications primarily in organic synthesis as a methylating agent for various substrates including pharmaceuticals and agrochemicals. Its ability to selectively introduce methyl groups makes it valuable in creating complex organic molecules. Additionally, due to its genotoxic properties, it is studied for implications in drug development and safety assessments .
Studies have investigated the interactions of methyl 2-methylbenzenesulfonate with various biological systems, particularly focusing on its genotoxicity. It has been shown to interact negatively with DNA and cellular components, leading to mutations or cellular damage under certain conditions . The compound's behavior in different pH environments also affects its reactivity and potential biological impact.
Methyl 2-methylbenzenesulfonate shares similarities with other sulfonate esters but has unique properties that distinguish it from them. Below is a comparison with several related compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Methyl benzenesulfonate | More commonly used; broader applications | |
Methyl p-toluenesulfonate | Similar structure but different position of methyl group | |
Methyl 4-methylbenzenesulfonate | Additional methyl group; higher molecular weight | |
Methyl 3-methylbenzenesulfonate | Similar but different positional isomer |
Methyl 2-methylbenzenesulfonate's unique position of the methyl group relative to the sulfonate moiety contributes to its distinct reactivity patterns and biological interactions compared to these similar compounds.
The classical approach involves two sequential steps: sulfonation of toluene to form 2-methylbenzenesulfonic acid, followed by esterification with methanol. Sulfonation typically employs fuming sulfuric acid or sulfur trioxide ($$SO3$$) under controlled conditions. For instance, sulfonating toluene with $$SO3$$-enriched gas at 95°C yields 2-methylbenzenesulfonic acid with 85–90% selectivity for the para isomer, though ortho byproducts (~10–15%) necessitate separation [6].
Esterification is achieved via reaction with methanol in the presence of acid catalysts like $$p$$-toluenesulfonic acid ($$PTSA$$) or hydrochloric acid. An optimized method involves refluxing 2-methylbenzenesulfonic acid with excess methanol and $$PTSA$$ at 80°C for 6 hours, achieving ~92% conversion [3]. Alternatively, 2-methylbenzenesulfonyl chloride can react with methanol under alkaline conditions. A procedure from Organic Syntheses details adding crushed 2-methylbenzenesulfonyl chloride to chilled methanol, followed by neutralization with sodium hydroxide to yield methyl 2-methylbenzenesulfonate at 88% efficiency [4].
Table 1: Comparison of Classical Esterification Methods
Starting Material | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
2-Methylbenzenesulfonic acid | $$PTSA$$ | 80 | 92 |
2-Methylbenzenesulfonyl chloride | NaOH (30%) | 10–25 | 88 |
Catalytic methylation avoids corrosive intermediates like sulfonyl chlorides. Sodium methoxide ($$NaOMe$$) facilitates direct esterification by deprotonating the sulfonic acid, enabling nucleophilic attack by methanol. A study demonstrated that combining 2-methylbenzenesulfonic acid with a 1.3:1 molar ratio of $$NaOMe$$ in methanol at 25°C for 30 minutes achieves 94% yield after neutralization and distillation [2].
Heterogeneous catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer recyclability. In supercritical carbon dioxide, these resins enhance esterification kinetics by reducing viscosity and improving mass transfer, achieving 89% yield at 60°C and 120 bar [3]. Trimethyl orthoformate serves as an alternative methylating agent, reacting stoichiometrically with 2-methylbenzenesulfonic acid under reflux to produce the ester without acidic catalysts [4].
Continuous-flow systems improve scalability and safety. A jet loop reactor ($$JLR$$) design sulfonates toluene with $$SO_3$$ gas, achieving 95% conversion in 10 minutes at 100°C [6]. Integrating this with a continuous esterification module—where 2-methylbenzenesulfonic acid and methanol flow through a packed-bed reactor containing $$PTSA$$-coated beads—reduces residence time to 15 minutes while maintaining 90% yield.
Key optimization parameters include:
Major byproducts arise from isomerization, over-sulfonation, and dialkyl sulfate formation. During sulfonation, ~15% ortho-substituted sulfonic acid forms due to incomplete regioselectivity [6]. Over-sulfonation at temperatures >120°C generates disulfonic acids, which complicate purification.
In esterification, excess methanol or acidic conditions may produce dimethyl sulfate ($$DMS$$), a toxic byproduct. Controlling pH (7–7.5) and limiting reaction time mitigates $$DMS$$ formation [5]. Side reactions with trace water also yield 2-methylbenzenesulfonic acid hydrates, requiring azeotropic drying with toluene [4].
Fractional distillation under reduced pressure (10–15 mmHg) separates methyl 2-methylbenzenesulfonate (boiling point: 91°C) from high-boiling byproducts like disulfonic acids [4]. For high-purity demands (>99%), recrystallization from hexane at -20°C yields colorless crystals.
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) resolves isomeric impurities, though it is cost-prohibitive industrially. Large-scale facilities prefer liquid-liquid extraction with aqueous sodium bicarbonate to remove residual acids, followed by activated charcoal decolorization [5].
Table 2: Purification Efficiency by Method
Method | Purity (%) | Recovery (%) |
---|---|---|
Fractional distillation | 97 | 85 |
Recrystallization | 99.5 | 70 |
Chromatography | 99.9 | 60 |
High-Performance Liquid Chromatography represents a cornerstone analytical technique for the characterization and quantification of methyl 2-methylbenzenesulfonate. The reversed-phase chromatographic approach has demonstrated exceptional utility for sulfonate ester analysis, providing both qualitative identification and quantitative determination capabilities.
Reversed-phase High-Performance Liquid Chromatography employs C18 or C8 stationary phases with acetonitrile-water mobile phase systems for optimal separation of methyl 2-methylbenzenesulfonate [1]. The method utilizes gradient elution conditions with phosphoric acid or formic acid modifiers to enhance peak shape and retention characteristics. For mass spectrometry compatible applications, formic acid replacement of phosphoric acid becomes essential to maintain ionization efficiency [1] [2].
The chromatographic conditions typically involve Waters XBridge C18 columns with dimensions of 150 millimeters by 4.6 millimeters internal diameter, utilizing 3.5 micrometer particle size packing materials [3]. Flow rates of 1.0 milliliter per minute provide optimal separation efficiency while maintaining reasonable analysis times. Detection wavelengths at 230 nanometers ultraviolet absorption enable sensitive quantification of the sulfonate ester functionality [4].
Table 1: High-Performance Liquid Chromatography Parameters for Methyl 2-Methylbenzenesulfonate Analysis
Parameter | Specification | Reference Method |
---|---|---|
Column | C18, 150 × 4.6 mm, 3.5 μm | Waters XBridge [3] |
Mobile Phase A | Water with 0.05% trifluoroacetic acid | Gradient Method [3] |
Mobile Phase B | Acetonitrile with 0.05% trifluoroacetic acid | Gradient Method [3] |
Flow Rate | 1.0 mL/min | Standard Conditions [4] [3] |
Detection Wavelength | 230 nm UV | UV Detection [4] |
Injection Volume | 2-5 μL | Sample Introduction [3] |
Column Temperature | 30°C | Controlled Temperature [4] |
Run Time | 15-20 minutes | Complete Analysis [4] [3] |
Ultra-Performance Liquid Chromatography utilizing sub-2 micrometer particle columns provides enhanced resolution and reduced analysis times compared to conventional High-Performance Liquid Chromatography systems [5]. The technique achieves baseline separation of methyl 2-methylbenzenesulfonate from related sulfonate esters within 5 minutes, representing a significant improvement over traditional 30-minute methods [5].
Quantitative analysis employs external standard methodology with linear calibration curves across concentration ranges of 0.01 to 30 milligrams per milliliter [3]. The correlation coefficients consistently exceed 0.999, demonstrating excellent linearity for quantitative applications [6]. Method precision, expressed as relative standard deviation, remains below 2.0 percent across the analytical range [7].
Gas Chromatography-Mass Spectrometry provides definitive identification and quantification capabilities for methyl 2-methylbenzenesulfonate through both retention time matching and characteristic mass spectral fragmentation patterns. The technique offers superior selectivity and sensitivity compared to liquid chromatographic methods for volatile sulfonate esters.
Chromatographic separation utilizes DB-5ms or equivalent low-polarity columns with dimensions of 30 meters length, 0.25 millimeter internal diameter, and 0.25 micrometer film thickness [8] [9]. Temperature programming begins at 40 degrees Celsius with ramping rates of 8 degrees Celsius per minute to 280 degrees Celsius, providing optimal resolution of sulfonate ester compounds [10].
The mass spectrometric detection employs electron ionization at 70 electron volts with selected ion monitoring mode for enhanced sensitivity and selectivity [8] [9]. Characteristic fragment ions for methyl 2-methylbenzenesulfonate include molecular ion peaks at mass-to-charge ratio 186 and diagnostic fragments at mass-to-charge ratios 155 and 172, corresponding to specific bond cleavages within the sulfonate ester structure [8].
Table 2: Gas Chromatography-Mass Spectrometry Parameters for Methyl 2-Methylbenzenesulfonate
Parameter | Specification | Optimization Range |
---|---|---|
Column | DB-5ms, 30 m × 0.25 mm × 0.25 μm | Standard Conditions [8] |
Injection Temperature | 250°C | Splitless Mode [8] |
Initial Temperature | 40°C | Hold 2 minutes [10] |
Heating Rate | 8°C/min | Optimized Separation [10] |
Final Temperature | 280°C | Hold 5 minutes [10] |
Carrier Gas | Helium | 1.0 mL/min [8] |
Ionization Mode | Electron Impact, 70 eV | Standard Conditions [8] |
Monitoring Ions (m/z) | 186, 172, 155 | Selective Detection [8] |
Retention Time | 10.9 minutes | Typical Conditions [8] |
Quantitative analysis achieves limits of detection ranging from 0.006 to 15 nanograms per milliliter depending on the specific sulfonate ester and matrix complexity [11] [7]. The linear dynamic range spans three orders of magnitude with correlation coefficients exceeding 0.999 for calibration curves [11] [6]. Method recovery studies demonstrate quantitative recovery rates between 90.4 and 109.0 percent across various pharmaceutical matrices [12].
Sample preparation typically involves direct dissolution in dichloromethane or acetonitrile solvents, avoiding complex derivatization procedures required for some analytical approaches [11]. The method demonstrates excellent robustness with relative standard deviations below 5.0 percent for replicate analyses [7].
The methodology employs proton Nuclear Magnetic Resonance spectroscopy with carefully controlled acquisition parameters to ensure quantitative peak integration [13] [14]. Typical conditions include 90-degree pulse angles, relaxation delays of 10 seconds between pulses, and acquisition times sufficient to achieve complete digital resolution of all resonances [13].
Internal standard methodology utilizes compounds with known purity values, such as benzoic acid or potassium hydrogen phthalate, to provide metrological traceability to primary measurement standards [13]. The internal standard must exhibit chemical shift separation from analyte resonances and demonstrate chemical stability under measurement conditions [14].
Table 3: Quantitative Nuclear Magnetic Resonance Parameters for Purity Assessment
Parameter | Specification | Quality Requirement |
---|---|---|
Magnetic Field Strength | 400-600 MHz | High Resolution [15] [13] |
Pulse Angle | 90 degrees | Quantitative Conditions [13] |
Relaxation Delay | 10-30 seconds | Complete T1 Recovery [13] |
Acquisition Time | 3-5 seconds | Digital Resolution [13] |
Number of Scans | 16-64 | Signal-to-Noise Ratio [13] |
Internal Standard | Benzoic Acid or KHP | Certified Purity [13] |
Sample Concentration | 5-20 mg/mL | Optimal Signal Strength [14] |
Deuterated Solvent | DMSO-d6 or CDCl3 | NMR Compatible [16] [14] |
Temperature Control | ±0.1°C | Reproducible Conditions [13] |
Spectral analysis focuses on well-resolved resonances that integrate for known numbers of protons within the methyl 2-methylbenzenesulfonate structure [16] [15]. The aromatic proton region between 7.0 and 8.0 parts per million provides characteristic multipets for the methylated benzene ring system, while the methoxy proton resonance appears as a sharp singlet near 3.9 parts per million [16] [15].
Purity calculations employ the fundamental relationship between integrated peak areas, number of contributing protons, molecular weights, and sample masses [14]. The method achieves measurement uncertainties below 0.1 percent for high-purity materials when properly executed with appropriate internal standards [13].
X-ray diffraction analysis provides definitive structural characterization of crystalline methyl 2-methylbenzenesulfonate, enabling identification of polymorphic forms, determination of unit cell parameters, and assessment of crystalline purity. The technique offers unambiguous identification of solid-state forms that may exhibit different physicochemical properties.
Single-crystal X-ray diffraction employs molybdenum K-alpha radiation at 0.71073 angstrom wavelength with graphite monochromation for optimal data quality [17] [18]. Data collection utilizes CCD area detectors with phi and omega scan strategies to achieve complete reciprocal space coverage within appropriate resolution limits [17] [19].
Crystal structure determination for related methylbenzenesulfonate compounds demonstrates triclinic crystal systems with space group P1, exhibiting unit cell dimensions of approximately 7.56 by 8.02 by 13.34 angstroms with angles near 90 degrees [17]. The molecular packing reveals intermolecular hydrogen bonding interactions and pi-pi stacking arrangements that stabilize the crystal lattice [18] [19].
Table 4: X-ray Diffraction Parameters for Crystalline Analysis
Parameter | Typical Values | Measurement Conditions |
---|---|---|
Radiation Source | Mo Kα, λ = 0.71073 Å | Sealed Tube [17] [19] |
Temperature | 153-173 K | Low Temperature [17] [19] |
Crystal System | Triclinic/Monoclinic | Structure Dependent [17] [18] |
Space Group | P1 or P21/n | Symmetry Analysis [17] [19] |
Unit Cell a | 7.5-8.5 Å | Lattice Parameter [17] [19] |
Unit Cell b | 8.0-15.0 Å | Lattice Parameter [17] [19] |
Unit Cell c | 13.0-15.0 Å | Lattice Parameter [17] [19] |
Volume | 750-1750 ų | Unit Cell Volume [17] [19] |
Resolution Limit | 0.8-0.6 Å | Data Quality [17] [19] |
Refinement R-factor | 0.04-0.11 | Structure Quality [17] [19] |
Powder diffraction methods enable polymorph screening and quantitative phase analysis for bulk materials [20]. The technique identifies characteristic diffraction peaks that serve as fingerprint patterns for specific crystalline forms, allowing discrimination between different polymorphic modifications or detection of amorphous content [20].
Structural analysis reveals molecular conformations, intermolecular interactions, and packing arrangements that influence physical properties such as solubility, stability, and dissolution behavior [18] [21]. The sulfonate ester functionality typically exhibits specific geometric parameters including sulfur-oxygen bond lengths near 1.45 angstroms and carbon-oxygen-sulfur bond angles approximately 120 degrees [17] [18].
The detection and quantification of genotoxic impurities in methyl 2-methylbenzenesulfonate requires specialized analytical approaches capable of achieving extremely low detection limits consistent with regulatory threshold of toxicological concern values. These methods must demonstrate exceptional sensitivity while maintaining specificity for structurally related impurities.
Regulatory guidance establishes acceptable intake limits of 1.5 micrograms per day for genotoxic impurities, corresponding to part-per-million concentration limits that vary with maximum daily dosage of the pharmaceutical product [22] [5]. For compounds with high daily doses, detection limits below 1 part per million become necessary to ensure patient safety [23] [5].
Liquid chromatography-tandem mass spectrometry provides the most sensitive approach for genotoxic impurity quantification, achieving limits of quantification below 1 nanogram per milliliter for most sulfonate ester impurities [12]. The method employs atmospheric pressure chemical ionization with multiple reaction monitoring mode to maximize selectivity and minimize matrix interference effects [12].
Table 5: Genotoxic Impurity Detection Methods and Limits
Analytical Method | Detection Limit (ng/mL) | Quantification Limit (ng/mL) | Matrix Compatibility |
---|---|---|---|
LC-MS/MS (APCI-MRM) | 0.1-15 [12] | 1-50 [12] | Universal [12] |
GC-MS (SIM Mode) | 10-20 [7] | 20-50 [7] | Volatile Compounds [7] |
HPLC-UV (Derivatization) | 600 [24] | 2000 [24] | Limited Sensitivity [24] |
GC-MS/MS (MRM) | 0.10-1.05 [11] | 0.3-2.5 [11] | High Sensitivity [11] |
HILIC-ESI-MS | 5-25 [2] | 15-75 [2] | Polar Compounds [2] |
Sample preparation strategies must account for the chemical stability and extractability of potential genotoxic impurities from complex pharmaceutical matrices [23] [11]. Solvent selection becomes critical, with dichloromethane, acetonitrile, and methanol demonstrating optimal recovery characteristics for sulfonate ester compounds [23] [11].
Method validation requires demonstration of specificity, linearity, accuracy, precision, and robustness across the analytical range from detection limit to specification limit [22] [23]. Recovery studies must encompass multiple pharmaceutical matrices to ensure broad applicability of the analytical procedure [12].